molecular formula C17H19N3O B6226170 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine CAS No. 669763-85-3

2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine

Cat. No. B6226170
CAS RN: 669763-85-3
M. Wt: 281.4
InChI Key:
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Description

2-Methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine (MDMA) is a synthetic drug that produces feelings of euphoria, increased energy, and emotional closeness. It is commonly referred to as ecstasy, XTC, or molly. MDMA was first synthesized in 1912 by Merck, a German pharmaceutical company. It was initially used as an appetite suppressant, but its psychoactive effects were soon discovered and it was later used as a recreational drug. MDMA has become increasingly popular in recent years, and it is now used for both recreational and therapeutic purposes.

Mechanism of Action

The mechanism of action of 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine increases the release of serotonin and dopamine, which are neurotransmitters associated with feelings of pleasure and reward. The drug also increases the release of oxytocin and vasopressin, which are hormones associated with feelings of emotional closeness and attachment.
Biochemical and Physiological Effects
2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine has a wide range of biochemical and physiological effects. It increases heart rate and blood pressure, and it can cause dehydration, hyperthermia, and muscle tension. It also increases the release of hormones such as cortisol and prolactin, which can cause feelings of anxiety, irritability, and fatigue. 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine can also cause changes in brain chemistry, resulting in impaired memory and concentration.

Advantages and Limitations for Lab Experiments

2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine is a useful tool for laboratory research, as it can be used to study the effects of drugs on the brain and behavior. However, there are some limitations to using 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine in laboratory experiments. For example, the drug is not always easy to obtain, and it can be difficult to control the dose and duration of the drug's effects. Furthermore, the drug can have unpredictable effects on individuals, and it can be difficult to monitor the safety of participants in laboratory experiments.

Future Directions

There are a number of potential future directions for 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine research. These include further exploration of its therapeutic potential, such as its use to treat depression, anxiety, and PTSD. Additionally, research could focus on the long-term effects of 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine use, as well as the potential for addiction and abuse. Additionally, further research could focus on the development of safer and more effective forms of the drug, as well as the development of safer and more effective methods of administration. Finally, research could focus on the development of novel treatments for 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine-related conditions, such as the development of drugs that can counteract the effects of 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine or reduce the risk of adverse reactions.

Synthesis Methods

2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine is typically synthesized from safrole, a plant-derived oil found in sassafras, nutmeg, and other plants. Safrole is reacted with hydrochloric acid to form a hydroxylated intermediate, which is then reacted with methylamine to form 2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine. This reaction is usually performed in a laboratory setting, and the final product is a white crystalline powder.

Scientific Research Applications

2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine has been studied extensively in laboratory settings and clinical trials, and it has been found to have a wide range of beneficial effects. It has been used to treat post-traumatic stress disorder (PTSD), anxiety, and depression. It has also been used as an adjunct to psychotherapy, allowing patients to gain insight into their emotions and to work through difficult issues.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine' involves the reaction of 2-methoxy-1-phenylethan-1-amine with 1-methyl-1H-1,3-benzodiazol-2-amine in the presence of a suitable reagent.", "Starting Materials": [ "2-methoxy-1-phenylethan-1-amine", "1-methyl-1H-1,3-benzodiazol-2-amine" ], "Reaction": [ "To a solution of 2-methoxy-1-phenylethan-1-amine in a suitable solvent, add 1 equivalent of 1-methyl-1H-1,3-benzodiazol-2-amine and a suitable reagent such as triethylamine or sodium hydride.", "Stir the reaction mixture at room temperature for a suitable period of time until the reaction is complete.", "Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

669763-85-3

Product Name

2-methoxy-1-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-amine

Molecular Formula

C17H19N3O

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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